molecular formula C11H16N2O5 B13748556 Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide CAS No. 24789-77-3

Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide

Cat. No.: B13748556
CAS No.: 24789-77-3
M. Wt: 256.25 g/mol
InChI Key: SIICJKIFRURZFO-UHFFFAOYSA-N
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Description

Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide group (-CONHNH2) attached to the acetic acid moiety, which is further substituted with a 3,4,5-trimethoxyphenoxy group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide typically involves the reaction of 3,4,5-trimethoxyphenol with chloroacetic acid to form 3,4,5-trimethoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide compound. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including recrystallization and chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation products: Oxo derivatives

    Reduction products: Amine derivatives

    Substitution products: Various substituted hydrazides

Scientific Research Applications

Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzyme activity: By binding to active sites of enzymes

    Induce apoptosis: Through the activation of caspase pathways in cancer cells

    Modulate signaling pathways: Affecting cellular processes such as proliferation and differentiation

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxycinnamamide
  • 4-(3,4,5-Trimethoxyphenoxy)benzoic acid

Uniqueness

Acetic acid, (3,4,5-trimethoxyphenoxy)-, hydrazide is unique due to its specific hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24789-77-3

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenoxy)acetohydrazide

InChI

InChI=1S/C11H16N2O5/c1-15-8-4-7(18-6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)

InChI Key

SIICJKIFRURZFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NN

Origin of Product

United States

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